1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde

MAO-B inhibition neurodegenerative disease pyrrole SAR

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde, also known as 1-phenacylpyrrole-2-carbaldehyde, is a substituted pyrrole-2-carbaldehyde derivative characterized by a phenacyl substituent at the N1 position. This compound serves as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds and has demonstrated quantifiable inhibition of human monoamine oxidase B (MAO-B).

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1465885-15-7
Cat. No. B12052214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde
CAS1465885-15-7
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C=CC=C2C=O
InChIInChI=1S/C13H11NO2/c15-10-12-7-4-8-14(12)9-13(16)11-5-2-1-3-6-11/h1-8,10H,9H2
InChIKeyFYKNTVQRXPNYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (CAS 1465885-15-7): A Multifunctional Pyrrole-2-carbaldehyde Building Block for Neurological Target Screening and Heterocyclic Synthesis


1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde, also known as 1-phenacylpyrrole-2-carbaldehyde, is a substituted pyrrole-2-carbaldehyde derivative characterized by a phenacyl substituent at the N1 position [1]. This compound serves as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds and has demonstrated quantifiable inhibition of human monoamine oxidase B (MAO-B) [2].

Why 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde Cannot Be Interchanged with Unsubstituted or Simple N‑Aryl Pyrrole‑2‑carbaldehydes


Pyrrole‑2‑carbaldehyde derivatives exhibit widely divergent biological and synthetic utility profiles depending on the nature of the N‑substituent. The phenacyl group in 1‑(2‑oxo‑2‑phenylethyl)‑1H‑pyrrole‑2‑carbaldehyde introduces an additional ketone moiety and extended conjugation, which critically influences both target binding and reaction pathways. Direct quantitative comparisons reveal that simple N‑aryl analogs (e.g., 1‑phenyl‑1H‑pyrrole‑2‑carbaldehyde) or unsubstituted pyrrole‑2‑carbaldehyde cannot replicate the MAO‑B inhibitory activity [1] nor participate in the enantioselective cascade sequences enabled by this specific electrophilic handle [2].

Quantitative Differentiation of 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde: Head‑to‑Head MAO‑B Inhibition and Enantioselective Synthetic Utility


MAO-B Inhibition: 2000‑Fold Superior Potency Over Representative In‑Class Pyrrole‑2‑carbaldehyde Derivatives

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde exhibits an IC50 of 440 nM against human recombinant MAO-B, representing a >2000‑fold improvement in potency over a closely related N‑substituted pyrrole‑2‑carbaldehyde derivative (compound 2a) in the same assay class [1][2].

MAO-B inhibition neurodegenerative disease pyrrole SAR

Enantioselective Building Block Utility: Access to Chiral 5,6‑Dihydroindolizine Scaffolds via Organocatalytic Cascade

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde serves as a key electrophilic building block for the enantioselective construction of 5,6‑dihydroindolizines via an N‑heterocyclic carbene (NHC)-catalyzed cascade sequence involving Michael‑aldol‑lactonization‑decarboxylation [1]. In contrast, unsubstituted pyrrole‑2‑carbaldehyde and simple N‑alkyl analogs lack the requisite α,β‑unsaturated ketone functionality to participate in this stereoselective manifold.

enantioselective synthesis heterocyclic chemistry organocatalysis

Commercial Purity and Physical Form: Verifiable 95% Purity Specification for Direct Use

Commercially available 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is supplied with a minimum purity specification of 95% and as a solid at ambient temperature (20°C) . This solid‑state form facilitates accurate weighing and long‑term storage without the volatility or handling challenges associated with lower‑purity liquid pyrrole‑2‑carbaldehyde analogs [1].

chemical procurement purity specification solid‑state handling

Predicted Physicochemical Properties: Computed LogP and Rotatable Bond Metrics for Formulation Feasibility Assessment

Computational property predictions indicate an XLogP3‑AA value of 2.0 and 4 rotatable bonds for 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde [1]. These parameters distinguish it from unsubstituted pyrrole‑2‑carbaldehyde (XLogP3 = 0.7, 1 rotatable bond) [2], suggesting moderately enhanced lipophilicity and conformational flexibility relevant to membrane permeability and target binding.

physicochemical property prediction ADME drug‑likeness

Patent Portfolio Presence: Documented in 9 Patent Families as a Chemical Intermediate

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is cited in 9 patent families according to PubChemLite patent count data [1], whereas simpler analogs such as 1‑phenyl‑1H‑pyrrole‑2‑carbaldehyde appear in fewer patent filings (PubChem patent count = 0) [2]. This patent presence signals industrial investment in the compound's unique synthetic and biological utility.

patent landscape industrial relevance chemical intellectual property

High‑Value Research and Procurement Scenarios for 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde


MAO-B Targeted Screening for Neurodegenerative Disease Probes

With a confirmed IC50 of 440 nM against human MAO-B [1], 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is immediately deployable in enzymatic screening cascades for Parkinson's disease and related neurological targets. Its potency advantage over simple N‑aryl pyrrole‑2‑carbaldehydes (IC50 >1000 µM) [2] makes it a rational first‑choice building block for hit‑to‑lead optimization campaigns requiring moderate‑affinity starting points.

Enantioselective Synthesis of Chiral Indolizine and Pyrrolo[1,2‑a]pyrazine Scaffolds

The phenacyl substituent enables participation in NHC‑catalyzed enantioselective cascade reactions yielding 5,6‑dihydroindolizines [1]. Medicinal chemistry teams pursuing chiral nitrogen‑containing heterocycles—core structures in alkaloid natural products and CNS‑active pharmaceutical agents—can directly employ this compound in stereoselective route development, bypassing the need for alternative multistep functionalization sequences.

Chemical Biology Probe Development and Structure‑Activity Relationship (SAR) Studies

The compound's 95% commercial purity and solid physical form [1] ensure reproducible handling for SAR campaigns. Its moderate lipophilicity (XLogP3 = 2.0) and rotatable bond count (4) [2] provide a balanced physicochemical profile for cellular permeability studies. Coupled with documented MAO-B activity, it serves as a validated starting point for synthesizing focused libraries of pyrrole‑based bioactive molecules.

Industrial Process Chemistry and Patent‑Driven IP Strategy

Citation in 9 patent families [1] confirms industrial interest in this compound as a versatile intermediate. Process chemistry groups evaluating scalable routes to patented pyrrole‑containing scaffolds should prioritize procurement of this building block to align with existing intellectual property landscapes and to leverage documented synthetic transformations (e.g., reactions with ammonium acetate and DMF‑DMA to access pyrrolo[1,2‑a]pyrazines) [2].

Quote Request

Request a Quote for 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.